

An In-depth Technical Guide to the Chemical and Physical Properties of Methyltrimethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyltrimethoxysilane**

Cat. No.: **B3422404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrimethoxysilane (MTMS), an organosilicon compound with the chemical formula $\text{CH}_3\text{Si}(\text{OCH}_3)_3$, is a versatile chemical intermediate widely utilized in various scientific and industrial applications.^[1] Its unique bifunctional nature, possessing both a reactive methyl group and hydrolyzable methoxy groups, makes it a critical component in the synthesis of silicone resins, as a crosslinking agent, and for surface modification to impart hydrophobicity. This technical guide provides a comprehensive overview of the core chemical and physical properties of **Methyltrimethoxysilane**, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Chemical and Physical Properties

The fundamental properties of **Methyltrimethoxysilane** are summarized in the tables below, providing a clear reference for its handling, application, and safety considerations.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₁₂ O ₃ Si	[1]
Molecular Weight	136.22 g/mol	
Appearance	Colorless liquid	[1]
Odor	Sharp, similar to hydrochloric acid	
Density	0.955 g/cm ³ at 25 °C	[1]
Boiling Point	102-104 °C	[1]
Melting Point	-77 °C	
Vapor Pressure	41.1 mmHg at 25 °C	
Refractive Index	1.3695 to 1.3715 at 20 °C	
Viscosity	0.5 mPa.s at 20 °C	

Solubility and Reactivity

Property	Description	Reference
Water Solubility	Decomposes in water through hydrolysis.	[1]
Solubility in Organic Solvents	Miscible with common organic solvents such as alcohols, ethers, and hydrocarbons.	
Reactivity with Water	Hydrolyzes in the presence of water to form silanols (Si-OH) and methanol. This reaction is catalyzed by both acids and bases.	[1] [2]
Condensation Reactivity	The silanol intermediates are unstable and readily undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.	
Stability	Stable under anhydrous conditions. Moisture sensitive.	

Safety and Handling

Property	Value	Reference
Flash Point	9 °C (48 °F)	
Autoignition Temperature	255 °C	
Hazard Statements	Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	
Precautionary Statements	Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Wear protective gloves, eye protection, and face protection.	

Experimental Protocols

Accurate determination of the physicochemical properties of **Methyltrimethoxysilane** is crucial for its effective and safe use. The following section outlines standardized experimental protocols for measuring its key properties.

Boiling Point Determination (OECD 103 / ASTM D1078)

The boiling point of **Methyltrimethoxysilane** can be determined using methods outlined in OECD Guideline 103 or ASTM D1078.^[3] These methods involve the distillation of the liquid and the precise measurement of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

- Apparatus: A distillation flask, condenser, calibrated thermometer or thermocouple, and a heat source are required.
- Procedure: A measured volume of **Methyltrimethoxysilane** is placed in the distillation flask. The apparatus is assembled, and the liquid is heated. The temperature is recorded at the point when the first drop of condensate falls from the condenser, and the temperature is

monitored throughout the distillation. The boiling point is the temperature at which the liquid and vapor are in equilibrium under the given atmospheric pressure.

- Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Density Determination (ISO 1183 / ISO 2781)

The density of liquid **Methyltrimethoxysilane** can be determined using a pycnometer or a hydrometer, following the principles outlined in ISO 1183 and ISO 2781.[4]

Methodology (Pycnometer Method):

- Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath are required.
- Procedure: The empty pycnometer is weighed. It is then filled with **Methyltrimethoxysilane**, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium. The pycnometer is then reweighed.
- Calculation: The density is calculated by dividing the mass of the **Methyltrimethoxysilane** by the calibrated volume of the pycnometer.

Flash Point Determination (ASTM D3278)

The flash point of **Methyltrimethoxysilane** is determined using a closed-cup method as described in ASTM D3278. This method is suitable for volatile liquids.

Methodology:

- Apparatus: A closed-cup flash point tester, which consists of a sample cup with a lid, a shutter mechanism, and an ignition source.
- Procedure: A small, specified volume of **Methyltrimethoxysilane** is placed in the sample cup. The cup is sealed, and the sample is heated at a slow, constant rate. At regular temperature intervals, the shutter is opened, and an ignition source is introduced into the vapor space above the liquid.

- Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite when the ignition source is applied.

Water Solubility Determination (OECD 105)

Due to its reactivity with water, the "solubility" of **Methyltrimethoxysilane** is more accurately described as its rate of hydrolysis. However, the principles of OECD Guideline 105 can be adapted to assess its miscibility and reaction with water.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology (Flask Method Adaptation):

- Procedure: A specified amount of **Methyltrimethoxysilane** is added to a known volume of water in a flask at a constant temperature. The mixture is agitated for a defined period.
- Observation: The miscibility and any physical changes (e.g., formation of a second phase, precipitation of solid material) are observed.
- Analysis: The aqueous phase can be analyzed using techniques like gas chromatography (GC) to determine the concentration of dissolved **Methyltrimethoxysilane** and the formation of hydrolysis products (methanol and silanols) over time.

Vapor Pressure Determination (OECD 104)

The vapor pressure of **Methyltrimethoxysilane** can be determined using the static method as described in OECD Guideline 104.[\[9\]](#)[\[10\]](#)[\[11\]](#)

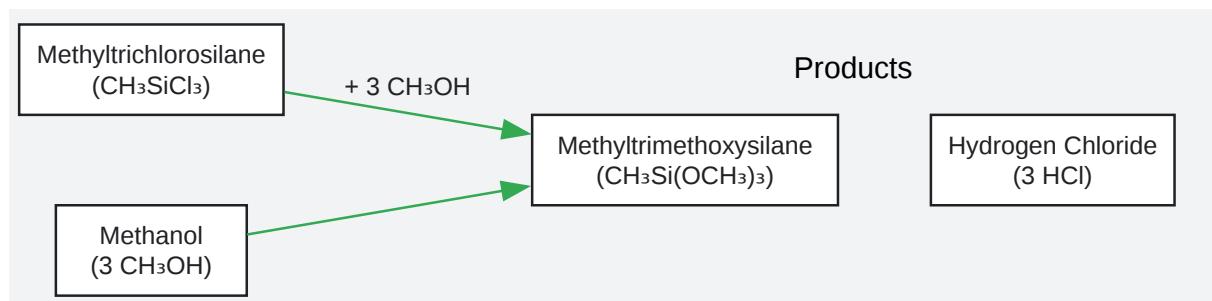
Methodology:

- Apparatus: A system consisting of a sample container, a pressure measuring device, and a temperature-controlled bath.
- Procedure: A sample of degassed **Methyltrimethoxysilane** is introduced into the evacuated sample container. The container is then brought to a constant temperature in the bath.
- Measurement: The pressure of the vapor in equilibrium with the liquid is measured at different temperatures to establish the vapor pressure curve.

Refractive Index Determination (ASTM D1218)

The refractive index of **Methyltrimethoxysilane** is measured using a refractometer according to the procedure outlined in ASTM D1218.[12][13][14][15]

Methodology:


- Apparatus: A calibrated refractometer with a light source (typically a sodium lamp) and a temperature-controlled prism.
- Procedure: A few drops of **Methyltrimethoxysilane** are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into focus.
- Measurement: The refractive index is read directly from the instrument's scale. The measurement is performed at a specified temperature, typically 20°C.

Chemical Transformations and Pathways

The utility of **Methyltrimethoxysilane** stems from its characteristic chemical reactions: synthesis from its precursor and its subsequent hydrolysis and condensation.

Synthesis of Methyltrimethoxysilane

Methyltrimethoxysilane is commercially produced by the alcoholysis of methyltrichlorosilane with methanol.[1][16] This reaction is a nucleophilic substitution at the silicon center.

[Click to download full resolution via product page](#)

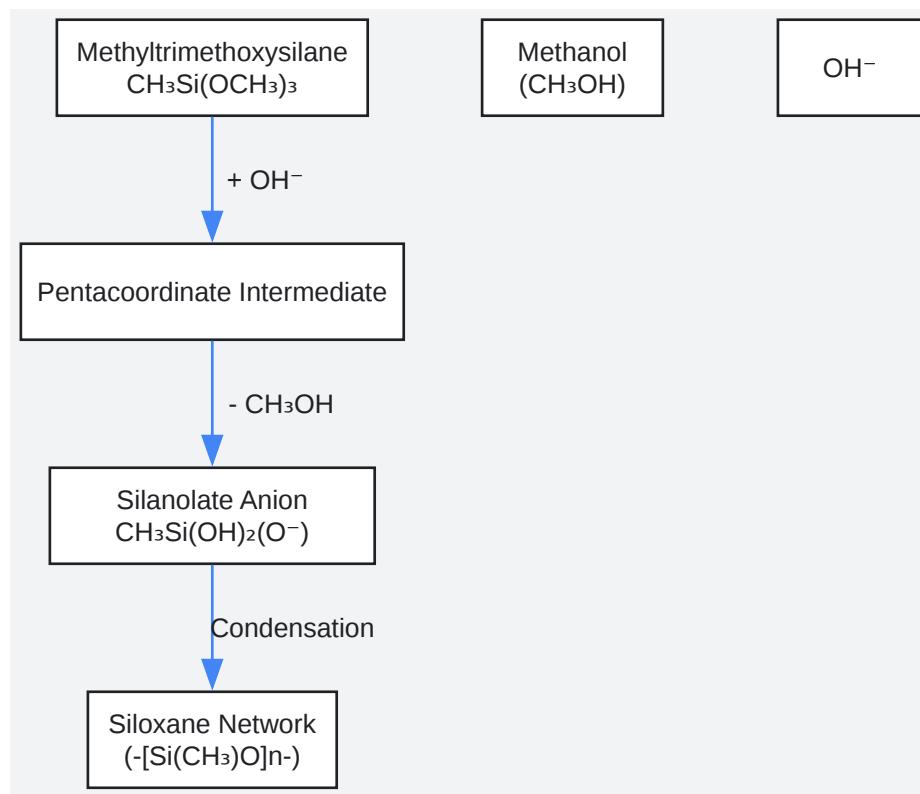
Caption: Synthesis of **Methyltrimethoxysilane** from Methyltrichlorosilane and Methanol.

Hydrolysis and Condensation of Methyltrimethoxysilane

The key to the application of **Methyltrimethoxysilane** in forming silicone polymers and surface coatings is its hydrolysis and subsequent condensation. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis and Condensation:

Under acidic conditions, the methoxy group is protonated, making it a better leaving group for nucleophilic attack by water. The resulting silanols then undergo condensation.



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis and condensation of **Methyltrimethoxysilane**.

Base-Catalyzed Hydrolysis and Condensation:

Under basic conditions, the hydroxide ion directly attacks the silicon atom. The resulting silanolate anion is a reactive intermediate for condensation.

[Click to download full resolution via product page](#)

Caption: Base-catalyzed hydrolysis and condensation of **Methyltrimethoxysilane**.

Conclusion

Methyltrimethoxysilane is a compound of significant industrial and scientific importance due to its unique chemical properties. A thorough understanding of its physical characteristics, as detailed in this guide, is essential for its safe handling and effective application. The provided standardized experimental protocols offer a basis for accurate and reproducible characterization, while the visualized reaction pathways illustrate the fundamental chemistry that underpins its utility in materials science and beyond. This comprehensive technical overview serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. industrialphysics.com [industrialphysics.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. filab.fr [filab.fr]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 11. oecd.org [oecd.org]
- 12. store.astm.org [store.astm.org]
- 13. scribd.com [scribd.com]
- 14. petrolube.com [petrolube.com]
- 15. matestlabs.com [matestlabs.com]
- 16. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Methyltrimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3422404#methyltrimethoxysilane-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com